1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound that falls within the class of benzoazepines. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents. The compound is characterized by its unique molecular structure, which includes a seven-membered ring containing one nitrogen atom.
The compound is identified by its CAS number 253324-91-3 and has been the subject of various synthetic and analytical studies. It is commonly sourced from chemical suppliers and research institutions engaged in organic synthesis and medicinal chemistry.
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is classified as an amino-substituted benzoazepine. This classification is based on its structural features, which include an amino group and a dihydrobenzoazepine framework.
The synthesis of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be accomplished through several methods. A notable method involves the cyclization of 2-aminobenzylamine with methyl acrylate under controlled conditions. Another efficient approach utilizes decarboxylative annulations without metal catalysts, often facilitated by microwave irradiation, which enhances reaction rates and yields .
A typical synthesis procedure includes:
The molecular formula for 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is C11H14N2O, with a molecular weight of 190.24 g/mol. The compound features a seven-membered ring structure that includes one nitrogen atom and various functional groups that contribute to its reactivity and pharmacological properties.
Key structural data include:
The compound can participate in various chemical reactions typical of azepines. For example:
Research indicates that reactions involving this compound often yield new derivatives with potential biological activities, including antimicrobial and anti-inflammatory properties .
While specific mechanisms for 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are not extensively documented, compounds within the benzoazepine class generally exhibit their pharmacological effects through interactions with neurotransmitter receptors or enzymes involved in neurotransmission.
Studies suggest that modifications to the amino group or the dihydrobenzoazepine structure can significantly affect binding affinity and biological activity, highlighting the importance of structural analysis in drug design .
The physical properties of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one include:
Chemical properties include:
The primary applications of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one lie in medicinal chemistry:
The medicinal significance of seven-membered nitrogen heterocycles traces back to the mid-20th century with the serendipitous discovery of benzodiazepine anxiolytics. Azepine derivatives have since evolved into privileged scaffolds in pharmaceutical design due to their structural flexibility and capacity for diverse molecular interactions. Traditional synthetic routes faced challenges in ring strain management and stereochemical control, particularly for benzofused variants. Contemporary approaches emphasize atom economy and catalyst-free conditions, aligning with green chemistry principles [6]. The 2025 review by Chem Record highlights revolutionary microwave-assisted synthesis and biocatalytic methods that enable efficient production of azepine derivatives like 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one while minimizing hazardous waste [6]. These advances resolved historical limitations in ring-closing efficiency and optical purity maintenance, positioning azepines for targeted therapeutic applications.
Table 1: Evolution of Azepine Synthesis Approaches
Time Period | Synthetic Methodology | Key Limitations | Modern Solutions |
---|---|---|---|
1950s-1980s | Classical condensation | Poor stereocontrol, toxic solvents | Asymmetric catalysis |
1990s-2010s | Transition metal catalysis | Heavy metal contamination | Organocatalysis |
2020s-present | Green chemistry approaches | Energy inefficiency | Microwave assistance |
This benzazepinone derivative features a bicyclic framework comprising a partially saturated azepine ring fused to a benzene moiety, creating a rigid-yet-flexible architecture. The stereogenic center at C3 (when substituted) enables chiral discrimination in biological interactions, with the (S)-enantiomer demonstrating superior binding to target proteins [1] [7]. Critical structural elements include:
The compound's protonatable amino group facilitates salt formation, evidenced by commercial availability as hydrochloride salts (CAS 1219381-51-7) and sophisticated counterions like (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate (CAS 425386-58-9) [5] [7]. These salt forms enhance crystallinity and bioavailability while maintaining the core pharmacophore. X-ray crystallography confirms the non-planar conformation of the seven-membered ring, creating a distinctive binding pocket topology unavailable in smaller heterocycles. This structural complexity enables simultaneous interactions with multiple biological targets, particularly in enzyme active sites and receptor subpockets [4].
Bicyclic benzazepines occupy a crucial space in scaffold-based drug design due to their balanced lipophilicity profile (LogP ~2.1) and molecular geometry. The hydrogen bonding capacity (2 donors, 1 acceptor) facilitates target engagement, while the fused ring system provides sufficient three-dimensionality to access unexplored chemical space [6]. These scaffolds demonstrate particular utility in:
Recent studies demonstrate that benzo[d]azepin-2-ones serve as conformational constraints in peptide mimetics, effectively pre-organizing the molecule for binding. Molecular docking simulations reveal significant affinity for oncogenic pathway targets, including the Smoothened receptor (binding energy: -9.2 kcal/mol) and SUFU/GLI-1 complex in Hedgehog signaling [3]. Modifications at the N1-amino position yield derivatives with diverse activity profiles, from antimicrobial to anticancer applications. The 2024 Nature study demonstrated that strategic functionalization creates compounds with dual inhibition of outer membrane protein A (bacterial) and β-1,3-glucanases (fungal), validating the scaffold's versatility [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1